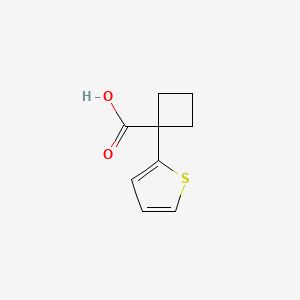

1-Thien-2-ylcyclobutanecarboxylic acid

Description

1-Thien-2-ylcyclobutanecarboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a thiophene (thien-2-yl) substituent. Cyclobutane-carboxylic acids are notable for their strained four-membered ring, which influences reactivity and conformational stability. This compound likely shares synthetic and functional parallels with other cyclobutane derivatives, such as variations in solubility, stability, and pharmacological activity depending on substituents .

Properties

IUPAC Name |

1-thiophen-2-ylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c10-8(11)9(4-2-5-9)7-3-1-6-12-7/h1,3,6H,2,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEXSJBRGWJIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Thien-2-ylcyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of thienyl-substituted cyclobutanes with carboxylating agents. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .

Chemical Reactions Analysis

1-Thien-2-ylcyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.

Scientific Research Applications

1-Thien-2-ylcyclobutanecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Industry: Its chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1-Thien-2-ylcyclobutanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The thienyl group may interact with aromatic systems, affecting molecular pathways. These interactions can modulate various biochemical processes, making the compound valuable for research into molecular mechanisms .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural analogs of cyclobutane-carboxylic acids, emphasizing substituent effects and molecular properties:

Substituent Effects on Properties

- Aromatic Groups: Benzyl (C₁₂H₁₄O₂) and pyridinylmethyl substituents (e.g., 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid) enhance hydrophobic interactions but may reduce solubility in polar solvents .

- Alkyne and tert-Butyl Groups : Ethynyl moieties (C₇H₈O₂) enable click chemistry applications, while bulky tert-butyl groups (C₁₅H₂₀O₂) increase steric hindrance and hydrophobicity .

- Amino and Carbamoyl Derivatives: Amino-substituted analogs (C₅H₉NO₂) mimic natural amino acids, showing promise in medicinal chemistry, whereas carbamoyl derivatives (C₆H₉NO₃) introduce hydrogen-bonding capabilities .

Biological Activity

1-Thien-2-ylcyclobutanecarboxylic acid is an organic compound with significant potential in biological research due to its unique structural features and functional groups. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a cyclobutane ring with a thienyl group and a carboxylic acid moiety. The presence of these functional groups allows for diverse chemical reactivity, which is crucial for its biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with proteins and nucleic acids, influencing their conformation and activity.

- Aromatic Interactions : The thienyl group allows for π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme activity or receptor binding.

These interactions can lead to significant biological effects, making the compound a candidate for therapeutic applications.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential benefits in inflammatory diseases.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, suggesting its role as a pharmacological agent.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Anti-inflammatory | Reduces markers of inflammation | |

| Enzyme inhibition | Inhibits specific enzyme activities |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential as a lead compound in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support its potential use in treating inflammatory conditions.

Case Study 3: Enzyme Inhibition Profile

Research into the enzyme inhibition capabilities revealed that this compound effectively inhibited cyclooxygenase (COX) enzymes involved in prostaglandin synthesis. This suggests potential applications in pain management and anti-inflammatory therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.